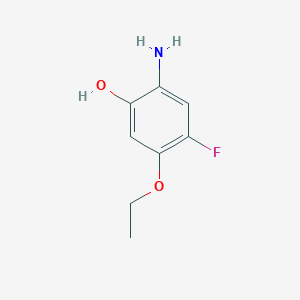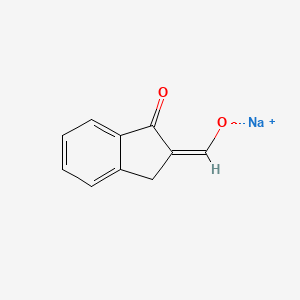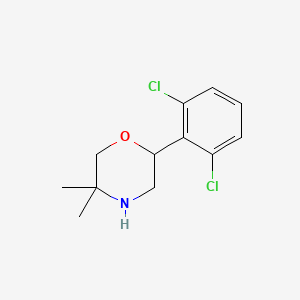
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is a chemical compound with the molecular formula C7H11F3N2O It is known for its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and pyrrolidine, with the reaction often taking place in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,3-trifluoro-N-(pyrrolidin-2-yl)propanamide
- 3,3,3-trifluoro-N-(pyrrolidin-4-yl)propanamide
- 3,3,3-trifluoro-N-(piperidin-3-yl)propanamide
Uniqueness
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is unique due to its specific trifluoromethyl and pyrrolidine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development, offering potential advantages over similar compounds in various applications.
Propiedades
Fórmula molecular |
C7H11F3N2O |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-pyrrolidin-3-ylpropanamide |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)3-6(13)12-5-1-2-11-4-5/h5,11H,1-4H2,(H,12,13) |
Clave InChI |
MJRGNMIPXMVHHD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1NC(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
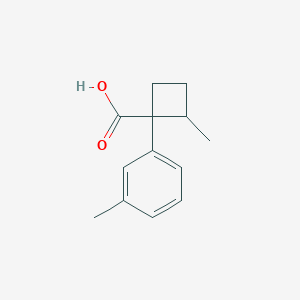
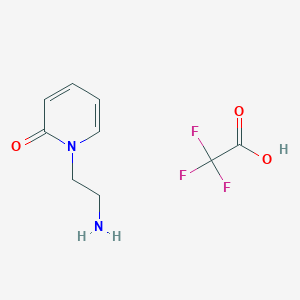
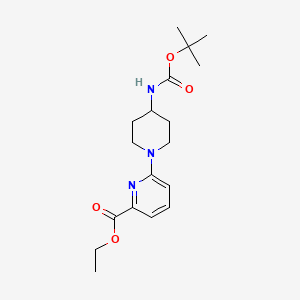
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
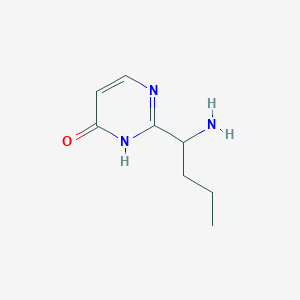
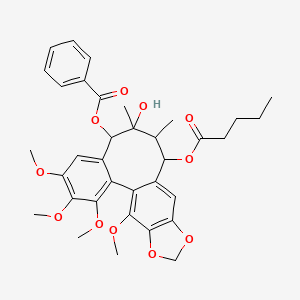
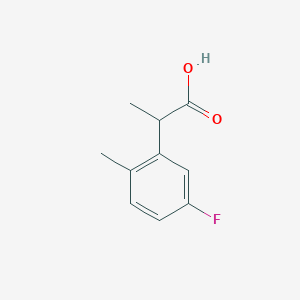
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
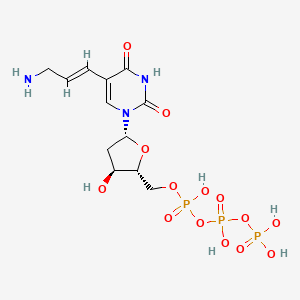
![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
